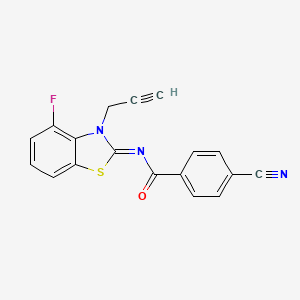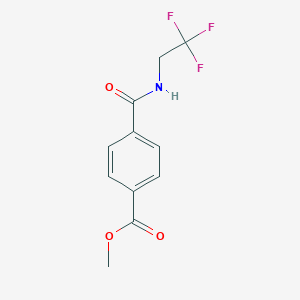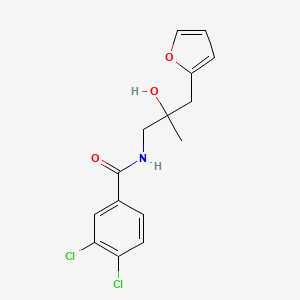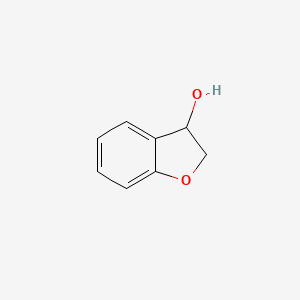![molecular formula C16H19N3O2 B2930354 ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate CAS No. 1156971-93-5](/img/structure/B2930354.png)
ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate, also known as EPN, is a carbamate insecticide that has been widely used in agriculture and public health for its effective control of insect pests. EPN is a colorless, crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 305.35 g/mol and a chemical formula of C16H20N2O2.
Applications De Recherche Scientifique
Anticancer Applications
- Synthesis of Potential Anticancer Agents : Ethyl carbamate derivatives, including ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate, have been synthesized and evaluated for their anticancer properties. These compounds are studied for their effects on cell proliferation and survival in various cancer models, such as L1210 cells and mice bearing P388 leukemia. The modifications in the carbamate group and the introduction of specific substituents have been shown to significantly impact their cytotoxic activity and mechanism of action, including interactions with cellular tubulin and mitosis inhibition (Temple et al., 1983); (Temple et al., 1989).
Chemical Synthesis and Mechanistic Studies
- Phosphine-Catalyzed Annulation : Research has explored the use of ethyl carbamate derivatives in [4 + 2] annulation reactions, leading to the formation of highly functionalized tetrahydropyridines. This demonstrates the utility of such compounds in facilitating complex chemical transformations with high regioselectivity and yield, offering new pathways for synthesizing valuable heterocyclic compounds (Zhu et al., 2003).
Antibacterial Activity
- Synthesis and Antibacterial Activity : Ethyl carbamate derivatives have also been studied for their antibacterial activity. The synthesis of novel compounds based on ethyl carbamate frameworks and their evaluation against various bacterial strains highlights the potential of these molecules as templates for developing new antibacterial agents. This area of research is crucial for addressing the growing concern of antibiotic resistance (Singh & Kumar, 2015).
Photodegradation Studies
- Photodegradation of Urethane Model Systems : The study of photodegradation mechanisms of ethyl carbamate and its derivatives is essential for understanding their stability and decomposition pathways under various environmental conditions. Such research is vital for assessing the potential environmental and health impacts of these compounds (Beachell & Chang, 1972).
Mycobacterium Tuberculosis Inhibitors
- Design and Synthesis of GyrB Inhibitors : Efforts to combat Mycobacterium tuberculosis have led to the design and synthesis of ethyl carbamate derivatives as inhibitors of the GyrB subunit of DNA gyrase, showcasing the role of such compounds in developing new therapeutic strategies against tuberculosis (Jeankumar et al., 2013).
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been known to affect a broad range of biochemical pathways due to their diverse biological activities . These activities could lead to downstream effects in various cellular processes.
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound could have a wide range of molecular and cellular effects .
Propriétés
IUPAC Name |
ethyl N-[4-(1-pyridin-2-ylethylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-21-16(20)19-14-9-7-13(8-10-14)18-12(2)15-6-4-5-11-17-15/h4-12,18H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWPWQMHICUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)


![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
![6-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2930279.png)
![2-benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2930280.png)
![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)
![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)


